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Introduction to Dezapelisib

Dezapelisib is an investigational small molecule drug classified as a phosphoinositide 3-kinase (PI3K)
inhibitor. It specifically targets the delta isoform (PI3K&/PIK3CD) of the enzyme [1]. As of the latest data,
dezapelisib remains in clinical trials for hematological malignancies, including relapsed/refractory Hodgkin
Lymphoma and B-cell malignancies [1]. Its molecular formula is C20H16FN7OS with an average molecular

weight of 421.45 g/mol [1] [2].

Mechanism of Action

Dezapelisib exerts its therapeutic effect by inhibiting the PI3K$ isoform, which is predominantly expressed
in hematopoietic cells and plays a crucial role in B-cell receptor signaling and tumor microenvironment

interactions [1]. The following diagram illustrates this mechanism:
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Proposed Dezapelisib Dissolution Protocol

Since no official dissolution protocol exists for dezapelisib, this proposed methodology adapts established

practices for similar Biopharmaceutics Classification System (BCS) Class II/TV compounds.

Physicochemical Properties

Table 1: Key Physicochemical Properties of Dezapelisib [1]
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Property Value Relevance to Dissolution
Molecular Formula C20H16FN7OS Determines molecular structure and
interactions

Molecular Weight 421.45 g/mol Affects diffusion rates

Water Solubility 0.031 mg/mL Indicates poor solubility; requires biorelevant
(Predicted) media

LogP 2.64-2.76 (Predicted) Suggests high lipophilicity

Hydrogen Bond 6 Influences solubility in aqueous media

Acceptors

Rotatable Bonds 4 Affects molecular flexibility

Recommended Dissolution Conditions

Table 2: Proposed Dissolution Parameters for Dezapelisib

| Parameter | Condition 1 (QC Method) | Condition 2 (Biorelevant) | | :--- | :--- | :--- | | Apparatus | USP I
(Basket) | USP II (Paddle) | | Rotation Speed | 50-75 rpm | 50-75 rpm | | Media Volume | 500-900 mL | 500
mL | | Dissolution Media | pH 6.8 phosphate buffer

e 0.5-1.0% SLS | FaSSIF (Fasted State) or FeSSIF (Fed State) | | Temperature | 37.0 + 0.5°C | 37.0 =
0.5°C | | Sampling Time Points | 10, 15, 20, 30, 45, 60, 90, 120 min | 5, 10, 15, 20, 30, 45, 60, 90,
120 min | | Analytical Method | UV-Vis at A-max ~260-280 nm | UV-Vis at A-max ~260-280 nm |

Experimental Workflow

The following diagram outlines the complete dissolution testing workflow:
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Detailed Methodology

Media Preparation:
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e Surfactant-Containing Media: Dissolve appropriate amount of sodium lauryl sulfate (SLS) in pH 6.8
phosphate buffer to achieve concentration of 0.5-1.0% w/v. Dissolution media should be deaerated
prior to use by heating to 37°C while applying vacuum and filtration.

¢ Biorelevant Media: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State
Simulated Intestinal Fluid) according to established literature methods. These media contain bile salts
and phospholipids that more accurately simulate intestinal conditions.

Sample Analysis:

e Use UV-Vis spectrophotometry for routine analysis, with wavelength determination based on
dezapelisib's maximum absorbance (\-max ~260-280 nm).

e For formulation development, employ HPLC-UV with a C18 column (150 x 4.6 mm, 3.5 ym) and
mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate.

Acceptance Criteria: For quality control purposes, adapted from similar compounds:

e Q =80% dissolved in 30-45 minutes

e Stage 1 (S1): 6 units, all 2 Q + 5%

e Stage 2 (S2): 6 additional units (total 12), average = Q, none < Q - 15%

e Stage 3 (S3): 12 additional units (total 24), average = Q, not more than 2 units < Q - 15%, no unit < Q
-25%

Bioequivalence Assessment Framework

For formulation screening, adapt the principles demonstrated in alpelisib bioequivalence studies [3]:

Study Design: Randomized, single-dose, crossover study comparing test vs. reference formulations under

fasting and fed conditions.

Statistical Analysis for Bioequivalence: The 90% confidence intervals for the geometric mean ratios

(test/reference) of Cmax, AUCO-t, and AUCO0-c0 must fall within 80.00-125.00%.

Food Effect Assessment: Compare pharmacokinetic parameters of the same formulation administered under

fasting versus fed conditions to evaluate clinical relevance of food effects.

Troubleshooting and Method Validation
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Common Issues and Solutions:

e Coning Effect (Paddle Apparatus): Reduce rotation speed to 50 rpm or use basket apparatus
e Poor Sink Conditions: Increase surfactant concentration or use larger volume vessels
¢ Analytical Interference: Implement HPLC with selective detection instead of UV-Vis

Method Validation Parameters:

e Specificity (no interference)

e Linearity (R2 > 0.995 over 50-150% of expected concentration range)
e Accuracy (98.0-102.0% recovery)

e Precision (RSD < 2.0%)

¢ Robustness (deliberate variations in rotation speed, temperature, pH)

Conclusion

While dezapelisib-specific dissolution data remains limited due to its investigational status, this protocol
provides a scientifically rigorous framework based on its physicochemical properties and established
practices for similar PI3K inhibitors. As dezapelisib progresses through clinical development, formulation-
specific dissolution methods should be developed and validated to ensure product quality, batch-to-batch

consistency, and predictable in vivo performance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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